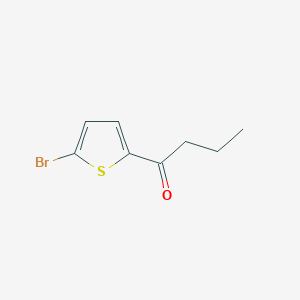

1-(5-Bromothien-2-yl)butan-1-one

Description

Significance of Thiophene (B33073) Heterocycles in Modern Medicinal Chemistry and Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in drug discovery and materials science. nih.govingentaconnect.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often replacing a benzene ring in biologically active molecules without a loss of activity. wikipedia.org This has led to the development of numerous thiophene-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents. nih.govcognizancejournal.comnih.govnih.gov In the United States, thiophene-containing molecules ranked fourth in FDA drug approvals over the last decade, with approximately 26 approved drugs featuring this heterocyclic core. nih.gov Notable examples of commercially available drugs containing a thiophene moiety include the anti-inflammatory drug tiaprofenic acid and the antipsychotic olanzapine. nih.gov

Beyond pharmaceuticals, thiophene derivatives are crucial in the advancement of materials science. taylorandfrancis.com The electronic properties of the thiophene ring make it an excellent component for organic electronic materials. smolecule.com Polymers incorporating thiophene units, known as polythiophenes, are particularly important in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. wikipedia.orgsmolecule.com The versatility of thiophene chemistry allows for fine-tuning of the electronic and physical properties of these materials through the introduction of various substituents. taylorandfrancis.com

Contextualization of 1-(5-Bromothien-2-yl)butan-1-one within Substituted Thiophene Chemistry

This compound is a substituted thiophene that features a bromo group at the 5-position and a butanoyl group at the 2-position of the thiophene ring. smolecule.com This specific substitution pattern places it within a class of compounds that serve as versatile intermediates in organic synthesis. The bromine atom at the 5-position is a key functional group, enabling a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.netresearchgate.net This reactivity allows for the elaboration of the thiophene core, leading to the synthesis of more complex molecules with potential applications in both medicinal chemistry and materials science.

The butanoyl group at the 2-position also offers a handle for further chemical modification. The ketone functionality can undergo a range of reactions, including reduction to the corresponding alcohol or conversion to other functional groups. The presence of both the bromo and butanoyl groups on the thiophene ring provides a platform for orthogonal chemical transformations, where each group can be reacted selectively without affecting the other.

Overview of Current Research Landscape and Gaps Pertaining to this compound

Current research on this compound primarily focuses on its role as a building block in the synthesis of more complex molecules. It is often utilized as an intermediate in the preparation of novel thiophene derivatives for evaluation in various biological assays or for incorporation into new materials. smolecule.com Preliminary studies have suggested that compounds with similar structures may possess antimicrobial and antitumor properties. smolecule.com

However, there are notable gaps in the dedicated research of this compound itself. While its synthetic utility is recognized, comprehensive studies on its own biological activities and physical properties are limited. A deeper investigation into its pharmacological profile could reveal potential therapeutic applications. Furthermore, a more thorough exploration of its reactivity and the development of novel synthetic methodologies involving this compound could expand its utility as a versatile chemical intermediate. The unique combination of the brominated thiophene ring and the butanone structure suggests that it may have distinct reactivity and biological activity compared to other thiophene derivatives, warranting further investigation. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGRGUURUDYJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292122 | |

| Record name | 1-(5-bromothien-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106652-43-1 | |

| Record name | 1-(5-bromothien-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization Studies of 1 5 Bromothien 2 Yl Butan 1 One

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring in 1-(5-bromothien-2-yl)butan-1-one is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents. The butanoyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles primarily to the 4-position. The bromine atom at the 5-position is also deactivating but can influence the substitution pattern.

Electrophilic substitution reactions, such as nitration or Vilsmeier-Haack formylation, are expected to occur at the C4 position of the thiophene ring. For instance, nitration using mild nitrating agents can introduce a nitro group at the 4-position. mdpi.comalcrut.comorganic-chemistry.orgresearchgate.netmdpi.com The Vilsmeier-Haack reaction, employing a formylating agent generated from DMF and phosphorus oxychloride, can be used to introduce a formyl group, also anticipated at the 4-position. sphinxsai.comjchemrev.comorientjchem.orgbenthamscience.comnih.gov

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common but can be facilitated by the presence of electron-withdrawing groups. While the bromine atom itself can be a target for nucleophilic displacement (see section 3.3), nucleophilic attack on the thiophene ring at positions other than the one bearing the bromine is also a possibility, though it generally requires strong activation.

Transformations Involving the Ketone Functionality

The ketone group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives, including chalcones, Schiff bases, hydrazones, and various fused heterocyclic systems.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde. nih.govresearchgate.net In the case of this compound, it serves as the ketone component, reacting with various aromatic aldehydes in the presence of a base, typically sodium or potassium hydroxide, in an alcoholic solvent. jchemrev.comscialert.netscispace.comrasayanjournal.co.inresearchgate.netthepharmajournal.comresearchgate.netbeilstein-journals.org This reaction leads to the formation of α,β-unsaturated ketones, which are valuable intermediates for the synthesis of other heterocyclic compounds. orientjchem.orgresearchgate.netwikipedia.org

Table 1: Synthesis of Chalcone Derivatives from this compound

| Aldehyde Reactant | Base/Solvent | Product |

|---|---|---|

| Benzaldehyde (B42025) | NaOH / Ethanol (B145695) | (E)-1-(5-bromothien-2-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | KOH / Methanol (B129727) | (E)-1-(5-bromothien-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Formation of Schiff Bases

Schiff bases, or imines, are formed by the condensation reaction of a carbonyl compound with a primary amine. snnu.edu.cnresearchgate.netnih.govfigshare.comrsc.org The ketone functionality of this compound can react with various primary amines, often under acidic or basic catalysis, to yield the corresponding Schiff bases. sphinxsai.comnih.govekb.egrasayanjournal.co.in These compounds are characterized by the presence of a C=N double bond.

Table 2: Formation of Schiff Bases from this compound

| Amine Reactant | Catalyst | Product |

|---|---|---|

| Aniline | Acetic Acid | N-(1-(5-bromothien-2-yl)butylidene)aniline |

| 4-Methoxyaniline | - | N-(1-(5-bromothien-2-yl)butylidene)-4-methoxyaniline |

Generation of Hydrazone Derivatives

Hydrazones are formed through the reaction of a ketone with hydrazine (B178648) or its derivatives. mdpi.comalcrut.comresearchgate.netnih.govnih.gov The reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine (B124118), yields the corresponding hydrazone derivatives. These compounds are characterized by the R₂C=NNR'R'' functional group and are stable, crystalline solids. researchgate.net

Table 3: Generation of Hydrazone Derivatives from this compound

| Hydrazine Reactant | Solvent | Product |

|---|---|---|

| Hydrazine Hydrate | Ethanol | 1-(1-(5-bromothien-2-yl)butylidene)hydrazine |

| Phenylhydrazine | Ethanol | 1-(1-(5-bromothien-2-yl)butylidene)-2-phenylhydrazine |

Construction of Pyrazole (B372694) and Other Fused Heterocyclic Systems

The derivatives obtained from the ketone functionality of this compound, particularly chalcones, are valuable precursors for the synthesis of fused heterocyclic systems. For instance, the reaction of chalcones derived from this compound with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazole derivatives. orientjchem.orgbenthamscience.comresearchgate.netscialert.netscispace.comresearchgate.netthepharmajournal.comwikipedia.orgnih.govlibretexts.org This cyclization reaction typically proceeds by refluxing the chalcone and hydrazine in a suitable solvent, such as ethanol or acetic acid.

The general synthetic route involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. The substituents on the starting chalcone and the hydrazine derivative determine the substitution pattern on the final pyrazole ring.

Reactivity of the Bromine Substituent

The bromine atom attached to the thiophene ring at the 5-position is a versatile handle for a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are particularly useful for the derivatization at this position. organic-chemistry.orgresearchgate.netnih.govrasayanjournal.co.inbeilstein-journals.orgwikipedia.orgsnnu.edu.cnfigshare.comekb.egrasayanjournal.co.innih.govnih.govlibretexts.orgacsgcipr.orgorganic-chemistry.orgnih.govchemrxiv.orgnih.govnih.govrsc.orglibretexts.org

The Suzuki-Miyaura coupling reaction involves the cross-coupling of the bromo-substituted thiophene with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netfigshare.comrasayanjournal.co.innih.govchemrxiv.orgnih.govrsc.orglibretexts.org This reaction is highly efficient for the formation of biaryl and vinyl-substituted thiophenes.

The Heck reaction enables the coupling of this compound with alkenes in the presence of a palladium catalyst and a base, leading to the formation of substituted alkenes. rasayanjournal.co.inbeilstein-journals.orgekb.egnih.govacsgcipr.orgorganic-chemistry.orgnih.govnih.gov

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. organic-chemistry.orgnih.govwikipedia.orgnih.govnih.govlibretexts.orgacsgcipr.org This reaction provides a direct route to N-aryl and N-heteroaryl derivatives.

Table 4: Cross-Coupling Reactions at the Bromine Substituent

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-2-butanoylthiophene |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 5-((E)-2-phenylvinyl)thien-2-yl)butan-1-one |

Applications in Cross-Coupling Reactions (e.g., Suzuki Coupling with Arylboronic Acids)

The presence of a bromine atom on the thiophene ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the thiophene ring and an aryl group from an arylboronic acid, is a particularly powerful tool for creating biaryl and heteroaryl structures. libretexts.org

The general scheme for the Suzuki coupling involves the reaction of the bromothiophene derivative with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is compatible with a wide range of functional groups and can be carried out under relatively mild conditions. libretexts.org

While specific studies on the Suzuki coupling of this compound are not extensively documented in publicly available literature, research on structurally similar compounds, such as 2-bromo-5-(bromomethyl)thiophene (B1590285), provides valuable insights into the expected reactivity and reaction conditions. In a study by an unnamed research group, 2-bromo-5-(bromomethyl)thiophene was successfully coupled with a variety of arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. nih.gov The reactions were carried out at 90°C for 12 hours and yielded the desired 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. nih.gov

The following interactive data table summarizes the results from the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with various arylboronic acids, which can serve as a predictive model for the reactivity of this compound under similar conditions.

Table 1: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Arylboronic Acids

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 68 |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 63 |

| 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |

| 3-Acetylphenylboronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethan-1-one | 63 |

| 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |

Data adapted from a study on the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. nih.gov

These findings suggest that this compound would likely undergo efficient Suzuki coupling with a range of electronically and structurally diverse arylboronic acids under similar palladium-catalyzed conditions. The butanoyl group is expected to be well-tolerated, allowing for the synthesis of a library of 1-(5-arylthien-2-yl)butan-1-ones.

Direct Nucleophilic Substitutions

The carbon-bromine bond at the 5-position of the thiophene ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the butanoyl group at the 2-position, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org

In general, nucleophilic substitution on thiophene rings occurs more readily than on corresponding benzene (B151609) compounds. The increased reactivity of the thiophene ring can be attributed to the ability of the sulfur atom to stabilize the intermediate through the involvement of its d-orbitals. acs.org

The general mechanism for nucleophilic acyl substitution involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group. libretexts.orgyoutube.com

Investigations into Regioselectivity and Stereoselectivity in Derivatization Processes

The regioselectivity and stereoselectivity of derivatization reactions involving this compound are critical aspects for its application in targeted synthesis.

Regioselectivity:

In the context of nucleophilic aromatic substitution, the substitution of the bromine atom is highly regioselective, occurring exclusively at the C5 position. This is due to the activation provided by the acyl group at the C2 position, which directs the nucleophilic attack to the para-like position (C5). The alternative C4 position is significantly less reactive.

In electrophilic substitution reactions, the existing substituents on the thiophene ring would direct the incoming electrophile. The butanoyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-para-directing group. The outcome of an electrophilic substitution would therefore depend on the reaction conditions and the nature of the electrophile, with potential for a mixture of products. However, Friedel-Crafts acylation of thiophene itself is known to proceed with high regioselectivity for the 2-position. stackexchange.com

Stereoselectivity:

The butanoyl side chain of this compound introduces a prochiral ketone. The reduction of this ketone can lead to the formation of a chiral secondary alcohol, 1-(5-bromothien-2-yl)butan-1-ol. The stereoselectivity of this reduction is a key area of investigation. The use of chiral reducing agents or catalysts can, in principle, lead to the preferential formation of one enantiomer over the other.

While specific studies on the stereoselective reduction of this compound were not found, the principles of asymmetric ketone reduction are well-established. Reagents such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata catalyst) or transition metal complexes with chiral ligands are commonly employed to achieve high enantioselectivity in the reduction of prochiral ketones. The steric and electronic properties of the thiophene ring and the butanoyl chain would influence the facial selectivity of the hydride attack on the carbonyl group, thus determining the stereochemical outcome of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of 1-(5-Bromothien-2-yl)butan-1-one can be achieved.

In the ¹H NMR spectrum, the molecule is expected to exhibit distinct signals corresponding to the protons on the thiophene (B33073) ring and the butyl chain. The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets in the aromatic region due to coupling with each other. The protons of the butyl chain will appear in the aliphatic region, with chemical shifts influenced by their proximity to the electron-withdrawing carbonyl group. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) is expected to be the most downfield of the alkyl protons, appearing as a triplet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found at a very low field (downfield). The four carbons of the 5-bromothienyl group will have distinct chemical shifts in the aromatic region, while the four carbons of the butyl chain will appear in the aliphatic (upfield) region.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on typical chemical shifts for thiophene and ketone moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | Doublet | 1H | Thiophene H-3 |

| ~7.15 | Doublet | 1H | Thiophene H-4 |

| ~2.95 | Triplet | 2H | -CO-CH₂ -CH₂-CH₃ (α-H) |

| ~1.75 | Sextet | 2H | -CO-CH₂-CH₂ -CH₃ (β-H) |

| ~1.00 | Triplet | 3H | -CO-CH₂-CH₂-CH₃ (γ-H) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on typical chemical shifts for thiophene and ketone moieties.

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C =O |

| ~145.0 | Thiophene C-2 |

| ~132.0 | Thiophene C-3 |

| ~130.0 | Thiophene C-4 |

| ~118.0 | Thiophene C-5 (C-Br) |

| ~40.0 | -CO-CH₂ -CH₂-CH₃ (α-C) |

| ~26.0 | -CO-CH₂-CH₂ -CH₃ (β-C) |

| ~14.0 | -CO-CH₂-CH₂-CH₃ (γ-C) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. carlroth.comsmolecule.com Other significant absorptions include C-H stretching from the alkyl chain and the thiophene ring, and characteristic vibrations of the C-S and C-Br bonds. carlroth.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Conjugated systems, such as the thienyl ketone moiety in this compound, typically exhibit characteristic π → π* and n → π* transitions. The bromothiophene ring connected to the carbonyl group forms a conjugated system that is expected to show strong absorption in the UV region. nih.gov

Table 3: Predicted IR Absorption Bands for this compound Data predicted based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Thiophene) |

| ~2960-2870 | C-H Stretch | Aliphatic (Butyl) |

| ~1670 | C=O Stretch | Ketone |

| ~1520-1400 | C=C Stretch | Aromatic (Thiophene) |

| ~800-700 | C-S Stretch | Thiophene |

| ~600-500 | C-Br Stretch | Bromo-alkane |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₈H₉BrOS, corresponding to a molecular weight of approximately 233.13 g/mol . georganics.skfishersci.carsc.org

The mass spectrum is expected to show a molecular ion peak (M⁺). A crucial feature will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. nih.gov The primary fragmentation pathway for ketones is typically alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. nih.govub.eduumich.edu

Table 4: Predicted Mass Spectrometry Fragmentation for this compound Fragmentation patterns predicted based on established principles of mass spectrometry.

| m/z Value | Ion Structure | Description |

| 232/234 | [C₈H₉BrOS]⁺ | Molecular Ion (M⁺, M+2) |

| 189/191 | [C₅H₂BrOS]⁺ | Loss of propyl radical (•CH₂CH₂CH₃) via α-cleavage |

| 154 | [C₄H₃S-CO-C₃H₇]⁺ | Loss of Bromine radical (•Br) |

| 111 | [C₄H₃S]⁺ | Thienyl cation |

| 71 | [C₄H₇O]⁺ | Butanoyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing.

While specific crystal structure data for this compound is not available in the reviewed literature, analysis of closely related bromothiophene derivatives allows for a prediction of its likely solid-state characteristics. A study on a similar chalcone (B49325), (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, revealed an orthorhombic crystal system. It is expected that this compound would also crystallize in a common crystal system like monoclinic or orthorhombic. The crystal packing would likely be influenced by weak intermolecular interactions involving the bromine, sulfur, and oxygen atoms.

Table 5: Illustrative X-ray Crystallographic Parameters for a Bromothiophene Derivative This data is for a related compound, (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, and serves as an example of typical crystallographic data.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pc2₁b |

| a (Å) | 3.9247 (19) |

| b (Å) | 11.549 (6) |

| c (Å) | 28.111 (14) |

| V (ų) | 1274.1 (11) |

| Z | 4 |

| Dcalc (Mg m⁻³) | 1.708 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TG/DTG))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTG plots the rate of mass change, which helps to identify distinct decomposition steps more clearly.

For an organic molecule like this compound, TGA would reveal the temperature at which decomposition begins and the percentage of mass lost at each stage. Studies on related chalcone structures show that thermal stability is influenced by the nature and position of substituents. The decomposition of this compound would likely occur in one or more steps, involving the initial loss of the butyl chain followed by the breakdown of the bromothiophene ring at higher temperatures.

Table 6: Predicted Thermal Analysis Data (TGA/DTG) for this compound Data predicted based on the thermal behavior of similar organic compounds.

| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Description |

| ~180 - 250 | ~30% | ~230 | Initial decomposition, likely loss of the butyl group. |

| ~250 - 400 | ~40% | ~350 | Decomposition of the bromothienyl moiety. |

| > 400 | - | - | Residual mass. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net For 1-(5-Bromothien-2-yl)butan-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape in its most stable energetic state.

The electronic structure analysis derived from DFT reveals the distribution of electron density, which is crucial for predicting the molecule's behavior in chemical reactions. Parameters such as total energy, dipole moment, and Mulliken atomic charges can be calculated. nih.gov The distribution of charges indicates which atoms within the molecule are electron-donating or electron-accepting, offering a preliminary map of its chemical reactivity. For instance, these calculations can highlight the polarity of the carbon-bromine and carbonyl bonds, which are key functional groups in the molecule.

| Mulliken Charge on C=O Oxygen | The partial charge on the carbonyl oxygen atom. | Negative (e.g., -0.5e) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.com

For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be distributed over the electron-rich thiophene (B33073) ring, while the LUMO is likely concentrated around the electron-deficient carbonyl group and the C-Br bond. researchgate.netwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between E(LUMO) and E(HOMO). | A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.com It is invaluable for identifying the regions that are rich or poor in electron density, thereby predicting sites for electrophilic and nucleophilic interactions as well as hydrogen bonding. researchgate.net The MEP map is color-coded: red and yellow areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most intense red/yellow region would be located around the carbonyl oxygen atom due to the presence of lone pair electrons. The area around the bromine atom would also exhibit negative potential. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms and, most significantly, near the carbonyl carbon, confirming its electrophilic character. researchgate.netwalisongo.ac.id

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible butyl group attached to the rigid thiophene ring means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative stabilities. Using computational methods, the potential energy surface of the molecule can be scanned by systematically rotating the single bonds in the butyl chain to identify the various conformers (e.g., gauche and anti). nih.gov DFT calculations can then determine the relative energies of these conformers, revealing the most stable, lowest-energy structure. mdpi.com

Molecular Dynamics (MD) simulations can further investigate the conformational landscape by simulating the atomic motions of the molecule over time. These simulations provide insight into the dynamic behavior of the molecule, including how it might change its shape in solution or when interacting with other molecules. This is particularly important for understanding how the molecule's shape might adapt to fit into the active site of a biological target.

Quantum Chemical Studies for Correlation with Experimental Spectroscopic Data

Quantum chemical calculations are instrumental in interpreting and validating experimental spectroscopic data. nih.gov Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using DFT methods. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to provide a detailed assignment for each vibrational mode of this compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data. nih.gov This correlation helps confirm the molecular structure and provides unambiguous assignment of the signals in the NMR spectra. Furthermore, theoretical calculations of electronic transitions can aid in the interpretation of UV-Visible spectra by predicting the wavelengths of maximum absorption (λmax) and identifying the molecular orbitals involved in these transitions. nih.gov

Table 3: Correlation of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Parameter | Experimental Correlation |

|---|---|---|

| FT-IR / FT-Raman | Vibrational Frequencies (cm⁻¹) | Assignment of vibrational bands (e.g., C=O stretch, C-Br stretch). |

| ¹H & ¹³C NMR | Chemical Shifts (ppm) | Assignment of peaks to specific hydrogen and carbon atoms. |

| UV-Visible | Excitation Energies / λmax (nm) | Interpretation of electronic transitions. |

Applications in Medicinal Chemistry and Pharmacology

The thiophene moiety is a key component in numerous pharmacologically important compounds. nih.govpharmaguideline.com Its derivatives have been synthesized and evaluated for a multitude of therapeutic applications, demonstrating their importance in the quest for novel drugs. nih.govijprajournal.com

Antimicrobial Activity (Antibacterial, Antifungal Screening)

Thiophene derivatives have been a significant focus of research for developing new antimicrobial agents. researchgate.net Studies have shown that these compounds possess a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Activity: Numerous novel thiophene-based heterocycles have been synthesized and screened for their antibacterial efficacy. For instance, a series of thiophene derivatives were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. tandfonline.com In one study, a thiophene derivative demonstrated more potent activity against Pseudomonas aeruginosa than the standard drug, gentamicin. nih.gov Another study highlighted a spiro-indoline-oxadiazole derivative of thiophene that was particularly effective against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml. tandfonline.comnih.gov This specificity is valuable as it suggests the potential to target pathogens without affecting the normal gut microbiota. nih.gov Additionally, certain benzothiophene derivatives have shown high antibacterial activity against S. aureus. ias.ac.in

Antifungal Activity: The antifungal potential of thiophene derivatives has also been well-documented. Several synthesized compounds have exhibited activity against fungal species like Candida albicans. nih.govnih.gov For example, some novel thiophene derivatives were active against four different tested fungal species. nih.gov In another screening, 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene and its trimethylsilyl derivative were identified as having the potential to be used as antifungal agents against current fungal diseases. ias.ac.in The evaluation of these compounds often involves determining their MIC values against a panel of clinically relevant fungi.

| Compound Type | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Thiophene Derivative 7 | Pseudomonas aeruginosa (Gram-negative bacteria) | More potent than gentamicin | nih.gov |

| Spiro–indoline–oxadiazole Derivative | Clostridium difficile (Gram-positive bacteria) | MIC values of 2 to 4 μg/ml | tandfonline.comnih.gov |

| Hydroxythiophene Compound 4a | S. aureus (Gram-positive bacteria) | Inhibition zone of 21 mm | tandfonline.com |

| Hydroxythiophene Compound 4a | P. aeruginosa (Gram-negative bacteria) | Good antibacterial property | tandfonline.com |

| Benzothiophene Derivatives (12E, 12L, 12J) | S. aureus (Gram-positive bacteria) | High antibacterial activity | ias.ac.in |

| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) | Fungal pathogens | Potential antifungal agent | ias.ac.in |

Anticancer Activity Profiling

The development of thiophene-based compounds as potential anticancer agents is a highly active area of research. ijprajournal.comnih.gov Derivatives have shown cytotoxicity against a wide range of human cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest. acs.orgmdpi.com

Chalcones, a class of compounds that can be synthesized from thiophene derivatives, have demonstrated potent anticancer activities. acs.orgresearchgate.net For example, a series of 3-aryl thiophene-2-aryl/heteroaryl chalcones were evaluated for their in vitro antiproliferative activity against human colon cancer cell lines (HCT-15). Several of these compounds showed superior anticancer activity compared to the reference drug doxorubicin, with one compound exhibiting an IC50 value of 21 µg/mL. rasayanjournal.co.in Another study on bis-chalcone derivatives bearing a thiophene moiety found they could induce apoptotic cell death in breast, colon, and lung cancer cells. acs.org

The cytotoxic effects of various other thiophene derivatives have been investigated against cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). mdpi.comresearchgate.netsemanticscholar.org For instance, certain 2,3-fused thiophene scaffolds showed promising cytotoxicity against HeLa and Hep G2 cells. researchgate.net Some newly synthesized thiophene derivatives exhibited moderate to high cytotoxic effects, with IC50 values close to the standard drug Sorafenib against HepG2 and MCF-7 cell lines. semanticscholar.org The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division. researchgate.net

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Thiophene Chalcone (B49325) 5a | HCT-15 (Colon) | 21 µg/mL | rasayanjournal.co.in |

| Thiophene Chalcone 5g | HCT-15 (Colon) | 22.8 µg/mL | rasayanjournal.co.in |

| Thiophene Derivative 480 | HeLa (Cervical) | 12.61 μg/mL | researchgate.net |

| Thiophene Derivative 480 | Hep G2 (Liver) | 33.42 μg/mL | researchgate.net |

| Thiophene-Chalcone Derivative 15e | A549 (Lung) | 6.3±0.9 μM | dntb.gov.ua |

| N-benzyl-5-bromoindolin-2-one 7d | MCF-7 (Breast) | 2.93 ± 0.47 µM | mdpi.com |

| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon) | 5.9 nM | nih.gov |

| 2-phenylacrylonitrile derivative 1g2a | BEL-7402 (Liver) | 7.8 nM | nih.gov |

Anti-Inflammatory and Analgesic Property Assessment

Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties. nih.govresearchgate.net This has spurred research into novel derivatives with similar or improved activities. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade. nih.gov

Studies have shown that synthesized thiophene derivatives can act as potent anti-inflammatory agents. In one study using a carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs, a synthesized thiophene derivative exhibited 58.46% inhibition, which was superior to the standard drug indomethacin (B1671933) (47.73%). nih.gov Molecular docking studies have suggested that some thiophene derivatives can act as dual inhibitors of COX-2 and 5-LOX, which could offer a therapeutic advantage. nih.gov

In addition to anti-inflammatory effects, analgesic (pain-relieving) properties have been identified in this class of compounds. mdpi.com The design of nonacidic thiophene-based derivatives has been explored to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs. researchgate.net In vivo testing of some thienopyrimidine derivatives indicated higher analgesic activity than the control drugs, indomethacin and celecoxib (B62257). researchgate.net

Other Noteworthy Biological Activities (e.g., Anticonvulsant, Antiallergic, Antiviral, Spasmolytic Effects)

The structural versatility of the thiophene ring has led to its incorporation into compounds with a wide array of other biological activities. nih.govnih.govencyclopedia.pub

Anticonvulsant Activity: The thiophene ring is present in the marketed anticonvulsant drug tiagabine, highlighting the potential of this scaffold in developing treatments for neurological disorders. nih.gov Benzothiophene derivatives have also been investigated for their anticonvulsant properties. rsc.org

Antiallergic Activity: Certain thienopyrimidine derivatives have been reported to exhibit antiallergic effects. The antiallergic agent methaphenilene also contains a thiophene moiety. nih.gov

Antiviral Activity: Thiophene derivatives have been investigated for their potential to combat various viruses, including HIV. encyclopedia.pubnih.gov

Spasmolytic Effects: A series of novel thiophene derivatives synthesized from 5-bromothiophene-2-carboxylic acid were evaluated for their spasmolytic activity. When tested on K+ induced contractions in isolated rat duodenum, several of the compounds caused complete relaxation, indicating a potential therapeutic application for conditions involving smooth muscle spasms. nih.gov For example, compound 10d showed complete relaxation with an EC50 value of 1.26 µM. nih.gov

Role as a Ubiquitin Probe in Proteomics Research

This compound is specifically noted for its use as a biochemical in the field of proteomics research. scbt.comscbt.com While detailed studies elaborating its specific mechanism as a ubiquitin probe are not extensively available in the public domain, its chemical structure suggests a potential role in activity-based protein profiling (ABPP). The bromo-substituted thiophene ring and the ketone functional group can act as reactive sites for covalent modification of proteins, such as ubiquitin ligases or deubiquitinating enzymes (DUBs). Such probes are crucial tools for identifying and characterizing enzymes within the complex ubiquitin system, which plays a pivotal role in protein degradation and cellular signaling.

Contribution to Drug Discovery and Development Initiatives

The thiophene scaffold is a cornerstone in many drug discovery programs. nih.govijprajournal.com this compound and related bromothiophenes are valuable starting materials or intermediates in the synthesis of more complex molecules with therapeutic potential. pharmaguideline.com The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki coupling, allowing for the facile introduction of diverse chemical moieties to build libraries of compounds for screening. nih.gov

The broad spectrum of biological activities demonstrated by thiophene derivatives—from antimicrobial and anticancer to anti-inflammatory and anticonvulsant—underscores their importance. nih.govrsc.org The continued exploration of structure-activity relationships (SAR) among these derivatives helps medicinal chemists to design and synthesize new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby fueling the pipeline of future drug candidates. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Highly Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing 1-(5-bromothien-2-yl)butan-1-one and related thiophene (B33073) derivatives is a key area of future research. Traditional methods often involve harsh reagents and produce significant waste. Modern approaches focus on green chemistry principles to minimize environmental impact.

Key sustainable approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times from hours to minutes, as demonstrated in the synthesis of related 2-aminothiophenes. derpharmachemica.com

One-Pot Reactions: Combining multiple reaction steps into a single procedure, without isolating intermediates, improves efficiency and reduces solvent usage and waste. tandfonline.comnih.gov

Catalyst-Free and Mild Reaction Conditions: The development of synthetic routes that proceed without the need for harsh catalysts and under mild temperature and pressure conditions is a significant goal. tandfonline.com

Use of Greener Solvents: Research into the use of alternative solvents like ionic liquids or deep eutectic solvents is underway to replace traditional volatile organic solvents. rsc.org

Vapor-Phase Cyclization: For large-scale production, vapor-phase methods using reagents like α,β-unsaturated aldehydes and hydrogen sulfide (B99878) at high temperatures with a catalyst offer an alternative to solution-based synthesis. rsc.org

The Gewald reaction, a multicomponent reaction to synthesize polysubstituted 2-aminothiophenes, is a well-established method that is being adapted to greener conditions. derpharmachemica.comrsc.org Researchers are also exploring novel synthetic pathways, such as the heterocyclization of functionalized alkynes, which can provide a direct and atom-economical route to thiophene derivatives. nih.govmdpi.comresearchgate.net

Exploration of Undiscovered Biological Activities and Untapped Therapeutic Potential

Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic ring system. nih.govrsc.org Preliminary studies suggest that this compound and similar compounds may possess a range of biological activities.

Potential therapeutic applications being explored include:

Antimicrobial and Antifungal Activity: Thiophene derivatives have shown effectiveness against various bacterial and fungal strains. smolecule.comnih.govresearchgate.net

Anticancer Activity: Compounds with similar structures are being investigated for their potential to interfere with cellular processes in cancer cells. smolecule.comimpactfactor.orgrsc.org Some thiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov

Anti-inflammatory Properties: Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

Neuroprotective Effects: There is emerging evidence that thiophene derivatives may offer protection against neurodegenerative diseases. smolecule.com

Future research will likely involve extensive pharmacological screening of this compound and its analogues to identify and characterize new therapeutic activities. This includes in-vitro and in-vivo studies to determine efficacy and mechanisms of action.

Advancements in Material Applications and Device Fabrication

The unique electronic properties of the thiophene ring make it a valuable component in the development of advanced materials, particularly for organic electronics. smolecule.comstudysmarter.co.uk Polythiophenes, which are polymers containing thiophene units, are of particular interest due to their semiconducting properties. studysmarter.co.uknih.gov

Emerging applications in materials science include:

Organic Electronics: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govmdpi.com

Functional Polymers: The aldehyde group in related thiophene derivatives can be used for further functionalization, allowing for the creation of polymers with specific properties, such as improved solubility and processability. acs.org

Mechanochromic Materials: Thiophene-based dyes can be incorporated into smart polymers that change color in response to mechanical stress. nih.gov

Semiconducting Polymers: The development of novel polythiophene derivatives with enhanced electrical conductivity and thermal stability is an active area of research. nih.gov

The synthesis of novel monomers based on this compound could lead to the creation of new polymeric materials with tailored optical and electronic properties for a variety of device applications. researchgate.netnottingham.ac.uk

Integration of Computational Design and Machine Learning in Chemical Compound Discovery

Computational tools are becoming increasingly integral to the process of discovering and developing new chemical compounds. nih.gov These methods can significantly reduce the time and cost associated with traditional experimental approaches.

Key computational techniques being applied to thiophene derivatives include:

Virtual Screening: This involves using computer models to screen large libraries of virtual compounds to identify those with the highest probability of desired activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity of compounds based on their chemical structure. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as a protein, to predict binding affinity and mode of action. rsc.org

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, which can help in the design of new materials with specific characteristics. rsc.orgresearchgate.net

Machine Learning (ML): ML algorithms can be trained on large datasets of chemical and biological information to predict the properties of new compounds, identify potential drug candidates, and optimize synthetic routes. github.ioastrazeneca.comnih.gov

The integration of these computational methods allows for a more rational and targeted approach to the design of novel thiophene-based compounds with enhanced properties for specific applications. rsc.org

In-depth Mechanistic Investigations of Reactivity and Biological Action

A thorough understanding of the reaction mechanisms and biological modes of action of this compound is crucial for its effective application.

Areas of mechanistic investigation include:

Reaction Mechanisms: Studying the step-by-step process of chemical reactions involving this compound, such as nucleophilic substitution at the bromine-substituted carbon, can lead to the development of more efficient and selective synthetic methods. smolecule.com

Biological Mechanisms: Investigating how this compound interacts with biological targets at a molecular level is essential for understanding its therapeutic potential and for designing more potent and selective drugs. smolecule.comfemaflavor.org This includes studying its metabolism and identifying any reactive metabolites. femaflavor.org

Structure-Activity Relationships (SAR): SAR studies help to identify the specific structural features of the molecule that are responsible for its biological activity, providing valuable insights for the design of new and improved derivatives. rsc.orgnih.gov

Detailed mechanistic studies, often combining experimental and computational approaches, will provide a deeper understanding of the chemical and biological behavior of this compound, paving the way for its future development and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromothien-2-yl)butan-1-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 2-bromothiophene with butanoyl chloride, using Lewis acid catalysts like AlCl₃. Key optimization parameters include:

- Temperature : Maintaining 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or nitrobenzene for improved electrophilic substitution.

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to catalyst enhances yield.

- Post-reaction workup : Quenching with ice-cold HCl and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Reference Data :

| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| AlCl₃ | 0–5 | 78 | >98% |

| FeCl₃ | 25 | 52 | 92% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows δ 2.85–2.95 (t, J=7.2 Hz, 2H, CH₂CO), δ 7.10 (d, J=3.8 Hz, 1H, thienyl-H), and δ 7.35 (d, J=3.8 Hz, 1H, thienyl-H). ¹³C NMR confirms the ketone (δ 198.5 ppm) and brominated thienyl carbons.

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angle between thienyl and ketone groups: 12.5°) and packing interactions.

- IR Spectroscopy : Strong C=O stretch at 1680 cm⁻¹ and C-Br vibration at 560 cm⁻¹.

Reference :

Advanced Research Questions

Q. How does the bromine substituent modulate electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine reduces electron density on the thienyl ring, facilitating Suzuki-Miyaura couplings. Computational studies (DFT) reveal:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential maps : Highlight nucleophilic attack sites at the α-carbon of the ketone.

- Experimental validation : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields 1-(5-bromo-2-phenylthien-2-yl)butan-1-one (72% yield).

Reference :

Q. What strategies resolve contradictions in reported bioactivity data for brominated thienyl ketones?

- Methodological Answer :

- Standardized bioassays : Reproduce antimicrobial tests (e.g., MIC against S. aureus) using CLSI guidelines.

- Purity validation : HPLC (>99%) to exclude impurities (e.g., residual AlCl₃).

- Statistical analysis : Multivariate regression to correlate substituent effects (e.g., bromine position) with activity.

- Comparative studies : Benchmark against 1-(3-bromophenyl)-2,2-dimethylbutan-1-one (PubChem CID 14597910), which shows weaker activity (MIC = 128 µg/mL vs. 32 µg/mL).

Reference :

Q. How can this compound serve as a precursor for functionalized heterocycles in medicinal chemistry?

- Methodological Answer :

- Cyclization reactions : React with hydrazine to form pyrazole derivatives (e.g., 3-(5-bromothien-2-yl)-5-methyl-1H-pyrazole).

- Suzuki coupling : Introduce aryl/heteroaryl groups for SAR studies.

- Example : Synthesis of a σ₂ receptor ligand analog (1-(4-fluorophenyl)-4-(pyrimidin-2-yl)butan-1-one) via sequential bromine displacement and aminolysis.

Reference Data :

| Reaction Type | Reagents/Conditions | Product Yield |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, DMF | 68% |

| Pyrazole Formation | NH₂NH₂·H₂O, EtOH, Δ | 85% |

Contradiction Analysis & Experimental Design

Q. Why do computational predictions and experimental results diverge in ketone group reactivity?

- Methodological Answer :

- Solvent effects : DFT often assumes gas-phase conditions, whereas polar solvents stabilize transition states.

- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) reduce accessibility to the ketone.

- Mitigation : Use COSMO-RS solvation models in simulations and compare with kinetic data (e.g., Arrhenius plots for nucleophilic additions).

Reference :

Q. How to design experiments to probe the compound’s role in photoactive materials?

- Methodological Answer :

- UV-Vis spectroscopy : Measure λₘₐₓ (e.g., 285 nm in ethanol) and molar absorptivity.

- Photostability tests : Expose to UV light (254 nm) and monitor degradation via GC-MS.

- Applications : Compare with 2-acetyl-5-bromothiophene (CAS 5370-25-2), which exhibits similar π→π* transitions but lower quantum yield (Φ = 0.22 vs. 0.35).

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.